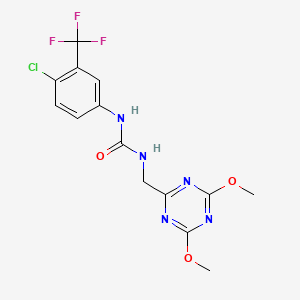

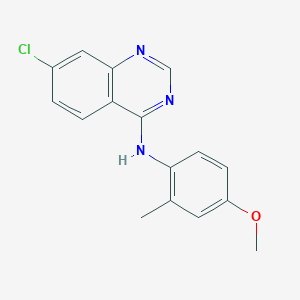

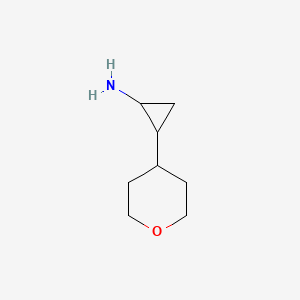

1-(4-氯-3-(三氟甲基)苯基)-3-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives, including 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, typically involves the reaction of specific isocyanates with amines or anilines. For instance, Liu He-qin (2010) synthesized N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) Urea by reacting 4-chloro-3-trifluoromethylaniline with triphosgen and p-substituted aniline, highlighting a straightforward approach to urea derivatives (Liu He-qin, 2010). Furthermore, M. Kunishima et al. (1999) described the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent in the synthesis of amides and esters, demonstrating the versatility of triazinyl compounds in synthetic chemistry (Kunishima et al., 1999).

Molecular Structure Analysis

The molecular structure of urea derivatives, including our compound of interest, is characterized by the presence of a urea moiety linked to various aromatic and heterocyclic groups. The X-ray diffraction analysis conducted by M. Sañudo et al. (2006) on similar triazinyl urea compounds revealed the crystal structure and provided insights into the molecular conformation, demonstrating the importance of hydrogen bonding and molecular packing in stabilizing the structure (Sañudo et al., 2006).

Chemical Reactions and Properties

Triazinyl urea derivatives engage in a variety of chemical reactions, contributing to their rich chemical behavior. The reactivity of these compounds often involves interactions with nucleophiles and electrophiles, facilitating the formation of new bonds and functional groups. The study by B. Mistry et al. (2011) on the corrosion inhibition performance of triazinyl urea derivatives illustrates their chemical utility, showing how these compounds can form protective layers on metal surfaces, indicating their potential in material science applications (Mistry et al., 2011).

Physical Properties Analysis

The physical properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, such as melting point, solubility, and stability, are crucial for its application in various fields. While specific studies on these properties were not found in the current literature search, similar compounds have been analyzed, suggesting that these properties are influenced by molecular structure, substituents, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of urea derivatives are influenced by the presence of functional groups and the overall molecular architecture. These compounds exhibit a range of reactivities, such as hydrogen bonding capability, nucleophilicity, and electrophilicity, which are fundamental to their applications in chemical synthesis and material science. The versatility of triazinyl urea derivatives in forming amides and esters, as demonstrated by M. Kunishima et al. (1999), underscores their significance in organic synthesis and potential for further chemical modification (Kunishima et al., 1999).

科学研究应用

腐蚀抑制

- 腐蚀抑制性能:研究表明,1,3,5-三嗪基脲衍生物在酸性环境中对轻钢腐蚀具有显著的抑制效果。这些化合物,包括分子的变体,已被证明能够有效保护轻钢表面免受腐蚀,这归因于这些分子的强吸附,在金属表面形成一层保护层(Mistry, Patel, Patel, & Jauhari, 2011)。

环境影响和降解

- 土壤降解和副作用:对类似三嗪基脲衍生物的土壤降解的调查并未显示在农业实践中使用的浓度下对土壤微生物活动产生有害影响。这表明在这些浓度下对环境的影响较低,突显了它们在安全农业用途中的潜力(Dinelli, Vicari, & Accinelli, 1998)。

抗菌和抗HIV活性

- 抗菌和抗HIV研究:关于3,4-二甲氧基苯乙基-1,3,5-三嗪基硫脲衍生物的研究,与查询化合物相关,显示出有希望的抗菌和抗HIV活性。这突显了该化合物在开发针对各种细菌感染和HIV的治疗方法中的潜在用途(Patel, Chikhalia, Pannecouque, & Clercq, 2007)。

不对称酮的合成

- 有机金属加成反应:N,N'-二甲氧基-N,N'-二甲基脲,结构类似,已被用作合成不对称酮中的羰基二阳离子等效物。这凸显了它在合成有机化学中对于复杂分子结构的创造中的重要性(Whipple & Reich, 1991)。

杂环化合物的合成

- 杂环化合物的形成:该化合物的衍生物已被用于合成各种杂环结构,表明其作为药物和农药研究中多功能前体的实用性(Matsuda, Yamamoto, & Ishii, 1976)。

抗癌药物

- 抗癌活性:与所询化合物密切相关的二芳基脲衍生物已被设计和合成,显示出对各种癌细胞系的显著抗增殖效果。这表明在癌症治疗中具有潜在应用(Feng et al., 2020)。

属性

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N5O3/c1-25-12-21-10(22-13(23-12)26-2)6-19-11(24)20-7-3-4-9(15)8(5-7)14(16,17)18/h3-5H,6H2,1-2H3,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZNOWIPRDTTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)